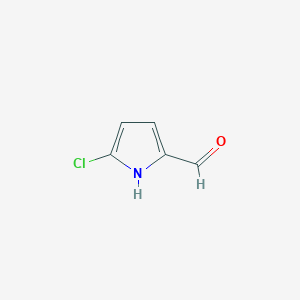

5-chloro-1H-pyrrole-2-carbaldehyde

描述

属性

IUPAC Name |

5-chloro-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-2-1-4(3-8)7-5/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGXLWQDOWTWCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Chloro 1h Pyrrole 2 Carbaldehyde

Classical Approaches in the Synthesis of 5-chloro-1H-pyrrole-2-carbaldehyde

Traditional methods for synthesizing this compound have laid the groundwork for more advanced techniques. These classical approaches often involve multi-step sequences and rely on fundamental organic reactions.

Paal-Knorr and Vilsmeier-Haack Formylation Pathways

The Paal-Knorr pyrrole (B145914) synthesis and the Vilsmeier-Haack reaction are two of the most fundamental methods for constructing the pyrrole ring and introducing the formyl group, respectively. wikipedia.orgorganic-chemistry.org

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. wikipedia.orgorganic-chemistry.org While a versatile method for creating substituted pyrroles, its direct application to produce this compound is less common and often part of a multi-step process where the chloro and carbaldehyde functionalities are introduced in separate steps. The reaction is typically catalyzed by a weak acid, and careful pH control is necessary to prevent the formation of furan (B31954) byproducts. organic-chemistry.org

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. dntb.gov.uamdpi.compreprints.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrrole ring. orgsyn.org For the synthesis of this compound, this reaction can be applied to a pre-existing 2-chloropyrrole substrate. mdpi.compreprints.orgresearchgate.netpreprints.org However, the yields of this reaction can sometimes be low, and side products may form. mdpi.compreprints.org For instance, the formylation of 2-chloropyrrole can sometimes yield (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine as a side product. dntb.gov.uamdpi.compreprints.orgresearchgate.netpreprints.org

Table 1: Comparison of Classical Synthesis Pathways

| Feature | Paal-Knorr Synthesis | Vilsmeier-Haack Formylation |

|---|---|---|

| Reaction Type | Ring formation (Cyclization) | Formylation |

| Starting Materials | 1,4-dicarbonyl compounds, primary amines/ammonia | Electron-rich (hetero)arenes, Vilsmeier reagent (e.g., DMF/POCl₃) |

| Key Transformation | Forms the pyrrole ring | Introduces a -CHO group |

| Relevance to Target | Can be used to construct the initial pyrrole scaffold | Used to introduce the aldehyde group onto a chlorinated pyrrole |

Modern and Catalytic Synthetic Methodologies

In recent years, the focus has shifted towards more efficient and selective synthetic methods, including transition metal-catalyzed reactions and strategies that align with the principles of green chemistry.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-H Borylation, Suzuki, Sonogashira)

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and pyrrole derivatives are no exception. These methods offer powerful tools for creating carbon-carbon and carbon-heteroatom bonds with high precision.

C-H Borylation: Iridium-catalyzed C-H borylation has emerged as a powerful technique for the direct functionalization of heterocycles. nih.govwikipedia.orgresearchgate.netnih.gov This reaction allows for the regioselective introduction of a boryl group, which can then be used in subsequent cross-coupling reactions. For instance, methyl 1H-pyrrole-2-carboxylate can be selectively borylated at the 5-position using an iridium catalyst, followed by a Suzuki coupling to introduce an aryl or heteroaryl group. mdpi.com This strategy provides a versatile route to 5-substituted pyrrole-2-carboxylates, which could be precursors to the corresponding carbaldehydes. The regioselectivity of C-H borylation is often governed by steric factors, providing a complementary approach to traditional electrophilic substitution reactions. nih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides. nih.govthieme-connect.comsemanticscholar.orgmdpi.comthieme-connect.com This reaction is highly tolerant of various functional groups and can be used to introduce a wide range of substituents onto the pyrrole ring. nih.gov For the synthesis of this compound, a strategy could involve the coupling of a 5-halopyrrole-2-carbaldehyde derivative with a suitable boronic acid or ester. The use of protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, on the pyrrole nitrogen can be beneficial to prevent side reactions and improve yields. nih.govsemanticscholar.org

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgnih.govresearchgate.netthieme-connect.comresearchgate.net This reaction provides a pathway to alkynyl-substituted pyrroles, which can be further elaborated. A one-pot, three-component reaction involving a dihalogenated substrate, a primary amine, and a terminal alkyne can lead to the formation of trisubstituted pyrroles. researchgate.net

Table 2: Overview of Modern Catalytic Methodologies

| Reaction | Catalyst System (Typical) | Key Bond Formation | Relevance to Target Synthesis |

|---|---|---|---|

| C-H Borylation | Iridium complexes (e.g., [Ir(OMe)cod]₂) | C-B | Functionalization at the C5 position for subsequent coupling. |

| Suzuki Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | C-C (Aryl-Aryl) | Introduction of various substituents at the C5 position. nih.govthieme-connect.comsemanticscholar.orgmdpi.comthieme-connect.com |

| Sonogashira Coupling | Palladium/Copper complexes | C-C (Aryl-Alkynyl) | Synthesis of alkynyl-substituted pyrroles as versatile intermediates. organic-chemistry.orgnih.govresearchgate.netthieme-connect.comresearchgate.net |

Halogen-Lithium Exchange Strategies

Halogen-lithium exchange is a powerful method for generating organolithium reagents, which are highly reactive nucleophiles capable of reacting with a wide range of electrophiles. cdnsciencepub.comresearchgate.netnih.govharvard.eduimperial.ac.uk In the context of this compound synthesis, this strategy can be employed to introduce substituents at the 5-position.

A key challenge is the potential for the acidic N-H proton of the pyrrole to interfere with the lithiation reaction. nih.gov To circumvent this, protection of the nitrogen atom is often necessary. An alternative approach involves the generation of a formal 5-lithiopyrrole-2-carboxaldehyde equivalent. cdnsciencepub.comresearchgate.net This can be achieved by first converting the aldehyde to a less reactive functional group, such as an imine derivative (an azafulvene), which is more stable towards the organolithium reagent. Subsequent halogen-lithium exchange at low temperatures, followed by reaction with an electrophile and hydrolysis, can then yield the desired 5-substituted pyrrole-2-carbaldehyde. cdnsciencepub.comresearchgate.net The use of sterically hindered groups on the imine nitrogen can prevent nucleophilic attack at the former aldehyde carbon. cdnsciencepub.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. lucp.netbeilstein-journals.orgrsc.orgnih.gov In the synthesis of pyrrole derivatives, several green approaches have been explored.

The use of environmentally benign solvents, such as water or ethanol-water mixtures, is a key aspect of green chemistry. nih.gov Three-component reactions in these green solvents have been developed for the synthesis of polyfunctionalized pyrroles. nih.gov Additionally, the use of solid acid catalysts, which can be easily recovered and reused, offers an advantage over traditional homogeneous acid catalysts. beilstein-journals.org

Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in some pyrrole syntheses. beilstein-journals.org Furthermore, photochemical and electrochemical methods are emerging as sustainable alternatives for the construction of substituted pyrroles, offering new reaction pathways under mild conditions. rsc.org While direct applications of these green methods to the specific synthesis of this compound are not extensively documented, the principles can be applied to various steps in its synthesis, such as the Paal-Knorr reaction or catalyst-driven functionalizations. lucp.netbeilstein-journals.org

Regioselectivity and Yield Optimization in this compound Synthesis

The synthesis of this compound is primarily achieved through two main strategies: the direct chlorination of 1H-pyrrole-2-carbaldehyde or the formylation of a pre-chlorinated pyrrole ring. Both methods present distinct challenges in controlling the position of substitution (regioselectivity) and maximizing the product yield.

Electrophilic substitution on the pyrrole ring is a cornerstone of these synthetic routes. The inherent reactivity of the pyrrole nucleus, which is electron-rich, typically favors substitution at the C2 (α) position. However, when the C2 position is occupied, as in the case of 1H-pyrrole-2-carbaldehyde, subsequent substitutions are directed to other positions, influenced by the electronic effects of the existing aldehyde group and the reaction conditions. The aldehyde group is an electron-withdrawing group, which deactivates the pyrrole ring towards further electrophilic attack and can direct incoming substituents to the C4 and C5 positions.

Table 1: Regioselectivity in the Chlorination and Formylation of 3-Ethyl-1H-pyrrole

| Product | Yield |

|---|---|

| 4-chloro-3-ethyl-pyrrole-2-carboxaldehyde | 55% |

| 5-chloro-3-ethyl-pyrrole-2-carboxaldehyde | 7% |

Data sourced from a study on the synthesis of chlorinated pyrrole-carboxaldehydes. nih.gov

Another strategy involves the direct chlorination of 1H-pyrrole-2-carbaldehyde. Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be employed. Controlling the reaction conditions is paramount to selectively introduce the chlorine atom at the C5 position. The choice of solvent, temperature, and stoichiometry of the chlorinating agent are critical factors that influence the regiochemical outcome and help to minimize the formation of undesired polychlorinated byproducts.

The Vilsmeier-Haack reaction is a powerful method for introducing the formyl group onto the pyrrole ring. wikipedia.orgijpcbs.com When starting with a substituted pyrrole, the regioselectivity of formylation is highly dependent on the steric and electronic properties of the substituents already present. researchgate.net For example, research on the formylation of 1H-pyrrole-2-carboxylates has shown that by selecting the appropriate formylating reagent, such as a crystalline Vilsmeier reagent versus a dichloromethyl alkyl ether, it is possible to achieve high regioselectivity, affording either the 4-formyl or 5-formyl derivatives in nearly quantitative yields. acs.org While not the exact target molecule, these findings underscore the principle that reagent choice is a key lever for optimizing regioselectivity in pyrrole functionalization.

Optimization of the yield for this compound is intrinsically linked to controlling regioselectivity. Strategies to improve yield often focus on:

Protecting Groups: Temporarily blocking certain positions on the pyrrole ring to direct the chlorination or formylation to the desired position.

Directed Metalation: Using organolithium reagents to deprotonate a specific position, followed by quenching with an electrophilic chlorine source. This can offer high regiocontrol.

Catalyst Selection: In reactions like Suzuki coupling, which can be used to build substituted pyrroles before chlorination or formylation, the choice of catalyst and ligands is crucial for maximizing yield. mdpi.com

Reaction Condition Tuning: Systematic variation of solvent, temperature, and reaction time to find the optimal balance between reaction rate and selectivity.

Scale-up Considerations and Process Intensification in this compound Production

Transitioning the synthesis of this compound from a laboratory setting to a larger industrial scale introduces a new set of challenges that extend beyond simple multiplication of reagent quantities. Key considerations include process safety, cost-effectiveness, environmental impact, and product consistency.

Scale-up Considerations:

Reagent Selection and Handling: On a large scale, the use of hazardous reagents like phosphorus oxychloride (often used in Vilsmeier-Haack reactions) requires stringent safety protocols and specialized equipment. The development of synthetic routes that utilize safer and more environmentally benign reagents is a significant goal. For example, new methods for preparing crystalline Vilsmeier reagents have been developed to be more suitable for large-scale synthesis. acs.org

Purification Methods: Chromatographic separation, which is common in laboratory-scale synthesis for isolating isomers, is often impractical and costly for large-scale production. nih.gov Developing robust crystallization processes for the final product and key intermediates is crucial for efficient and scalable purification. nih.gov

Process Monitoring: Implementing in-process controls (IPCs) to monitor reaction progress and impurity formation is essential for ensuring batch-to-batch consistency and high product quality. This can involve techniques like HPLC to track the disappearance of starting materials and the formation of the desired product and byproducts. patsnap.com

Thermal Management: Many of the reactions involved in the synthesis are exothermic. Effective heat management is critical on a large scale to prevent runaway reactions and ensure the reaction proceeds at the optimal temperature for selectivity and yield.

Process Intensification:

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes. For the production of this compound, several process intensification strategies could be explored:

Flow Chemistry: Conducting reactions in continuous flow reactors instead of traditional batch reactors can offer superior control over reaction parameters like temperature and mixing. This can lead to improved yields, higher selectivity, and enhanced safety, particularly for highly reactive or hazardous steps.

Telescoping Reactions: Combining multiple synthetic steps into a single, continuous process without isolating the intermediates can significantly reduce processing time, solvent use, and waste generation. For example, a one-pot synthesis that combines the chlorination and formylation steps could be a target for process intensification.

Patents related to the synthesis of substituted pyrroles often provide insights into scalable processes, detailing specific reaction conditions, solvent choices, and methods for controlling impurities, which are all critical for successful industrial production. google.comgoogle.com The ultimate goal is to develop a production process that is not only high-yielding and cost-effective but also sustainable and safe.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 1H-pyrrole-2-carbaldehyde |

| N-chlorosuccinimide |

| 4-chloro-3-ethyl-pyrrole-2-carboxaldehyde |

| 5-chloro-3-ethyl-pyrrole-2-carboxaldehyde |

| 3-ethyl-pyrrole |

| Thionyl chloride |

| Phosphorus pentachloride |

| 1H-pyrrole-2-carboxylates |

| Dichloromethyl alkyl ether |

| Phosphorus oxychloride |

Reactivity and Chemical Transformations of 5 Chloro 1h Pyrrole 2 Carbaldehyde

Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Ring

The pyrrole ring is inherently electron-rich and thus susceptible to electrophilic aromatic substitution. pearson.com However, the presence of the electron-withdrawing formyl and chloro groups deactivates the ring towards this type of reaction compared to unsubstituted pyrrole. Despite this deactivation, electrophilic substitution can still occur, typically at the positions not occupied by the existing substituents. The precise location of substitution will be directed by the combined electronic effects of the chloro and formyl groups. For instance, Vilsmeier-Haack formylation of certain pyrrole derivatives can lead to the introduction of an additional aldehyde group.

Chemical Transformations Involving the Formyl Group (–CHO)

The aldehyde functionality is a key site of reactivity in 5-chloro-1H-pyrrole-2-carbaldehyde, participating in a variety of transformations.

Reductions and Oxidations to Corresponding Alcohols and Carboxylic Acids

The formyl group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Reduction of the aldehyde to (5-chloro-1H-pyrrol-2-yl)methanol can be achieved using common reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) is a typical reagent for this transformation. Lithium aluminum hydride (LiAlH₄) is also an effective, albeit more powerful, reducing agent.

Oxidation: Oxidation of the aldehyde group yields 5-chloro-1H-pyrrole-2-carboxylic acid. nih.gov This can be accomplished using various oxidizing agents. A common method involves the use of potassium permanganate (B83412) (KMnO₄) in an acidic medium. Other reagents, such as chromium trioxide (CrO₃), can also be employed for this purpose. Furthermore, sodium hypochlorite (B82951) (NaClO) has been demonstrated as an effective oxidant for converting various aldehydes, including heteroaromatic aldehydes, to their corresponding carboxylic acids. researchgate.net

Table 1: Reduction and Oxidation of this compound

| Transformation | Reagent(s) | Product |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) in methanol | (5-chloro-1H-pyrrol-2-yl)methanol |

| Reduction | Lithium aluminum hydride (LiAlH₄) in ether | (5-chloro-1H-pyrrol-2-yl)methanol |

| Oxidation | Potassium permanganate (KMnO₄) in acidic medium | 5-chloro-1H-pyrrole-2-carboxylic acid |

| Oxidation | Chromium trioxide (CrO₃) | 5-chloro-1H-pyrrole-2-carboxylic acid |

Condensation Reactions with Nucleophiles for Imine and Schiff Base Formation

The electrophilic carbon of the formyl group readily reacts with primary amines to form imines, also known as Schiff bases. This condensation reaction is a fundamental transformation in organic synthesis, providing access to a wide array of derivatives. The reaction typically proceeds by the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. These reactions are often catalyzed by acid. The resulting imines can be stable compounds or can serve as intermediates for further synthetic manipulations.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

While specific examples for this compound are not prevalent in the provided search results, aldehydes, in general, are excellent substrates for olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions. These reactions convert the carbon-oxygen double bond of the aldehyde into a carbon-carbon double bond, providing a powerful tool for the synthesis of alkenes. In a Wittig reaction, a phosphorus ylide would react with the aldehyde. In the Horner-Wadsworth-Emmons reaction, a phosphonate (B1237965) carbanion is the nucleophile, often leading to the stereoselective formation of (E)-alkenes.

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom attached to the pyrrole ring can be displaced by nucleophiles, although this is generally less facile than for activated aryl halides. However, under specific conditions, particularly with the aid of transition metal catalysts, this substitution can be a valuable tool for functionalizing the pyrrole ring.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in these transformations.

Suzuki Coupling: The Suzuki coupling reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex. This compound can be coupled with various boronic acids to introduce new aryl or vinyl substituents at the 5-position of the pyrrole ring. nih.govmdpi.com For instance, the Suzuki coupling of a related chlorinated pyrrole with a boronic acid has been used to synthesize bipyrrole derivatives. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and preventing side reactions. researchgate.netacs.org

Sonogashira Coupling: The Sonogashira coupling reaction pairs a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction would allow for the introduction of an alkynyl group at the 5-position of the pyrrole ring.

Heck Coupling: The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. This provides another avenue for the C-C bond formation at the 5-position of the pyrrole ring.

Table 2: Examples of Cross-Coupling Reactions with Chloro-Substituted Pyrroles

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | 5-chloro-4-chloro-3-ethyl-pyrrole-2-carboxaldehyde, boronic acid | Palladium catalyst | 3-chloro-4-ethyl-2,2'-bipyrrole-5-carboxaldehyde nih.gov |

| Suzuki Coupling | Methyl 5-chloropyrrole-2-carboxylate, aryl boronic acids | Pd(OAc)₂/SPhos or Pd(PPh₃)₄ | 5-aryl-pyrrole-2-carboxylates mdpi.com |

Direct Nucleophilic Displacement Reactions

The chlorine atom at the 5-position of the pyrrole ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the adjacent aldehyde group. This allows for the introduction of various functional groups at this position. The success and regioselectivity of this displacement can, however, be influenced by the substitution pattern on the pyrrole nitrogen.

For N-unsubstituted pyrroles, direct condensation reactions with the aldehyde can compete with substitution. However, for N-alkyl derivatives of related polyfunctional pyrroles, nucleophilic attack preferentially occurs at the C-5 position. researchgate.netsunderland.ac.uk This is attributed to the reduced electrophilicity of the C-3 'enamine-like' position upon N-alkylation, which directs incoming nucleophiles, such as sulfur or amino nucleophiles, to displace the 5-chloro group. sunderland.ac.uk A common example of this transformation is the reaction with methoxide (B1231860) to yield 5-methoxy-1H-pyrrole-2-carbaldehyde.

Table 1: Examples of Nucleophilic Displacement Products

| Nucleophile | Product |

|---|---|

| Methoxide (CH₃O⁻) | 5-methoxy-1H-pyrrole-2-carbaldehyde |

| Secondary Amines (on N-alkylated substrates) | 5-(dialkylamino)-1-alkyl-pyrrole-2-carbaldehyde researchgate.net |

Cycloaddition and Annulation Reactions for Novel Heterocyclic Systems

This compound serves as a key starting material in cycloaddition and annulation reactions to construct fused heterocyclic systems. These transformations leverage the reactivity of both the aldehyde function and the pyrrole N-H group to build new rings onto the pyrrole core.

A significant annulation reaction involving this compound is its conversion to the pyrrolo[1,2-c]pyrimidine (B3350400) scaffold. This is typically achieved through a reaction with tosylmethyl isocyanide (TosMIC) in the presence of a base. researchgate.netiucr.org In this transformation, both the aldehyde group and the pyrrole N-H participate in the cyclization.

A specific example is the synthesis of 7-chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine. iucr.org The reaction proceeds by treating this compound with TosMIC and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in a suitable solvent like dioxane. iucr.org This method provides a direct route to this fused heterocyclic system, which can be a precursor for other derivatives, including N-heterocyclic carbenes after further transformations like desulfonylation. acs.org

Table 2: Synthesis of 7-Chloro-3-tosylpyrrolo[1,2-c]pyrimidine

| Reactant 1 | Reactant 2 | Base | Product |

|---|

The pyrrole-2-carbaldehyde moiety is a cornerstone for building the indolizine (B1195054) ring system, which is a fused heterocycle also known as pyrrolo[1,2-a]pyridine. chemicalbook.com One general strategy involves the reaction of pyrrole-2-carboxaldehydes with reagents that enable the construction of the second six-membered ring. clockss.org For instance, a tandem reaction with ethyl γ-bromo-α,β-unsaturated esters in the presence of a base can yield indolizine derivatives. clockss.org Another approach involves the base-promoted [4+2] annulation with β,γ-unsaturated α-ketoesters to form 5,6-dihydroindolizines. researchgate.net

Furthermore, N-functionalized derivatives of this compound are employed in the synthesis of more complex benzo-fused indolizines, specifically pyrrolo[1,2-a]quinolines. nih.govrsc.org The synthesis begins with the preparation of 1-(2-haloaryl)-1H-pyrrole-2-carbaldehydes. This substrate then undergoes a sequential Sonogashira cross-coupling with an alkyne, followed by an intramolecular alkyne-carbonyl metathesis. nih.govrsc.org This sequence effectively constructs the central pyridine (B92270) ring, leading to the formation of the benzo-fused indolizine scaffold with an acyl substituent at the C5 position, a structure that is otherwise difficult to access. nih.gov

Chemo- and Regioselectivity in Multi-functional Transformations

The presence of multiple reactive sites in this compound and its derivatives necessitates a careful consideration of chemo- and regioselectivity. The outcome of a reaction is often dictated by the specific reagents and conditions, as well as by the substitution on the pyrrole nitrogen. researchgate.netscispace.com

Studies on the closely related 3,5-dichloropyrrole-2,4-dicarboxaldehyde reveal key selectivity principles that are applicable here. For instance, oxidation with potassium permanganate regioselectively targets the 2-formyl group over other positions. researchgate.net Similarly, the Wittig reaction occurs preferentially at the C-2 aldehyde. researchgate.net

A critical aspect of selectivity involves the competition between nucleophilic attack at the C-5 chloro position and reaction at the C-2 aldehyde. For the N-H pyrrole, reactions with secondary amines often lead to condensation at the 2-carbaldehyde. researchgate.net However, if the pyrrole nitrogen is first alkylated (N-alkylation), the reactivity pattern shifts dramatically. In these N-alkyl derivatives, nucleophilic substitution of the 5-chloro group becomes the favored pathway. researchgate.netsunderland.ac.uk This switch is attributed to the N-alkylation reducing the electrophilicity at other ring positions, thereby directing nucleophiles to the C-5 carbon. sunderland.ac.uk This controlled selectivity is crucial for the planned synthesis of complex pyrrole-based molecules. scispace.com

The annulation reactions described previously also highlight chemoselectivity. In the synthesis of pyrrolo[1,2-c]pyrimidines, the reaction with TosMIC selectively involves the aldehyde and the N-H group in a concerted cyclization, leaving the chloro-substituent intact for potential subsequent modifications. iucr.org

Spectroscopic and Structural Characterization Methodologies for 5 Chloro 1h Pyrrole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like 5-chloro-1H-pyrrole-2-carbaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen skeleton.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of pyrrole-based compounds, the chemical shifts of the protons are indicative of their electronic environment. For pyrrole-2-carbaldehydes, the aldehyde proton typically appears as a sharp singlet in the downfield region, generally between δ 9.5 and 10.0 ppm. The protons on the pyrrole (B145914) ring resonate in the aromatic region, typically between δ 6.2 and 7.5 ppm, with their exact chemical shifts influenced by the nature and position of substituents. For instance, in a derivative, 3-ethyl-pyrrole-2-carboxaldehyde, the aldehyde proton appears at δ 9.64 ppm. nih.gov The N-H proton of the pyrrole ring often appears as a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration. ipb.pt

Table 1: Representative ¹H NMR Spectral Data for Pyrrole-2-carbaldehyde Derivatives

| Compound | Solvent | Aldehyde Proton (δ, ppm) | Pyrrole Ring Protons (δ, ppm) | Other Protons (δ, ppm) |

| 3-Ethyl-pyrrole-2-carboxaldehyde | CDCl₃ | 9.64 (d, J=0.8 Hz) | 7.08 (t, J=2.2 Hz), 6.19 (t, J=2.3 Hz) | 2.82 (q, J=7.6 Hz, 2H), 1.30 (t, J=7.6 Hz, 3H) |

| 3-Methyl-pyrrole-2-carboxaldehyde | CDCl₃ | 9.63 (d, J=0.6 Hz) | 7.07 (t, J=2.4 Hz), 6.14 (dd, J=2.1, 2.4 Hz) | 2.40 (s, 3H) |

| 5-Bromo-4-methyl-pyrrole-2-carboxaldehyde | CDCl₃ | 9.31 (s) | 6.80 (d, J=2.4 Hz) | 2.08 (s, 3H) |

| 4-Chloro-3-ethyl-pyrrole-2-carboxaldehyde | CDCl₃ | 9.59 (d, J=0.9 Hz) | 7.06 (q, J=1.0 Hz) | 2.80 (q, J=7.6 Hz, 2H), 1.27 (t, J=7.6 Hz) |

Data sourced from a study on the synthesis of 2,2'-bipyrrole-5-carboxaldehydes. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For pyrrole-2-carbaldehydes, the aldehyde carbon gives a characteristic signal in the highly deshielded region, typically around δ 190 ppm. The carbons of the pyrrole ring resonate in the aromatic region, generally between δ 100 and 140 ppm. For example, in 3-ethyl-pyrrole-2-carboxaldehyde, the pyrrole carbons appear at δ 140.2, 128.7, 126.6, and 111.0 ppm. nih.gov The position of the chloro-substituent in this compound will influence the chemical shifts of the adjacent carbon atoms.

Table 2: Representative ¹³C NMR Spectral Data for Pyrrole-2-carbaldehyde Derivatives

| Compound | Solvent | Aldehyde Carbon (δ, ppm) | Pyrrole Ring Carbons (δ, ppm) | Other Carbons (δ, ppm) |

| 3-Ethyl-pyrrole-2-carboxaldehyde | CDCl₃ | 177.6 | 140.2, 128.7, 126.6, 111.0 | 18.6, 16.1 |

| 3-Methyl-pyrrole-2-carboxaldehyde | CDCl₃ | 177.7 | 133.4, 129.5, 126.7, 112.7 | 10.6 |

Data sourced from a study on the synthesis of 2,2'-bipyrrole-5-carboxaldehydes. nih.gov

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To gain deeper structural insights and unambiguously assign all proton and carbon signals, especially in complex derivatives, advanced 2D NMR techniques are employed. nptel.ac.inyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify adjacent protons on the pyrrole ring. ipb.ptyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate directly bonded proton and carbon atoms (¹JCH), allowing for the direct assignment of a proton's signal to its attached carbon. ipb.ptyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, for instance, by correlating the aldehyde proton to the C2 and C3 carbons of the pyrrole ring. ipb.ptyoutube.com

These techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound and its derivatives. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the pyrrole ring usually appears as a broad band around 3300-3500 cm⁻¹. rsc.org C-H stretching vibrations of the pyrrole ring are observed around 3100 cm⁻¹, while C-C and C-N stretching vibrations within the ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch of the aldehyde is also observable in the Raman spectrum. The symmetric vibrations of the pyrrole ring are often strong in the Raman spectrum. aip.orgaip.org

Table 3: Characteristic IR Absorption Frequencies for Pyrrole Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H stretch | 3300 - 3500 |

| C-H stretch (aromatic) | ~3100 |

| C=O stretch (aldehyde) | 1650 - 1700 |

| C=C stretch (aromatic) | 1400 - 1600 |

| N-H bend | ~1450 |

| C-Cl stretch | < 800 |

Data compiled from general principles of IR spectroscopy and studies on pyrrole derivatives. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound (C₅H₄ClNO), the expected molecular weight is approximately 129.54 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental formula.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation analysis provides structural information. Common fragmentation pathways for pyrrole-2-carbaldehydes include the loss of the formyl group (-CHO) as a radical or carbon monoxide (CO), and cleavage of the pyrrole ring. The presence of the chlorine atom will also influence the fragmentation pattern.

Electronic Absorption Spectroscopy: UV-Vis Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrrole and its derivatives are aromatic and exhibit characteristic absorption bands in the UV region. The spectrum of this compound is expected to show π→π* transitions associated with the conjugated pyrrole ring and the aldehyde group. The presence of the chlorine atom and the aldehyde group, both of which are auxochromes and chromophores, will influence the position and intensity of the absorption maxima (λmax). Generally, pyrrole-2-carbaldehydes exhibit absorption maxima in the range of 200-400 nm. For instance, some pyrrole derivatives show absorption maxima around 286 nm. echemcom.com The solvent can also have a significant effect on the UV-Vis spectrum, potentially causing shifts in the absorption bands. unige.ch

X-ray Crystallography for Solid-State Molecular Structure Determination

Detailed crystallographic analyses of closely related structures, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and various pyrrol-2-yl chloromethyl ketone derivatives, reveal common structural motifs and the influence of substituents on the pyrrole ring. These studies consistently show the formation of hydrogen-bonded dimers and other intermolecular interactions that dictate the solid-state conformation of these molecules.

Research Findings from Derivatives

A notable example is the study of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde , a structurally analogous compound. Its crystal structure was determined by single-crystal X-ray diffraction, providing a clear picture of its molecular geometry. The analysis revealed that the aldehydic group is nearly coplanar with the pyrazole (B372694) ring, while the phenyl ring is significantly twisted out of this plane. The crystal packing is stabilized by specific C–H···O interactions, demonstrating the importance of weak hydrogen bonds in the supramolecular assembly.

The crystallographic data for this derivative is summarized in the table below:

| Parameter | Value |

| Compound | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |

| Formula | C₁₁H₉ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7637(4) |

| b (Å) | 6.8712(3) |

| c (Å) | 22.4188(10) |

| α (°) | 90 |

| β (°) | 93.8458(14) |

| γ (°) | 90 |

| Volume (ų) | 1039.56(9) |

| Z | 4 |

Data sourced from a study on the synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Furthermore, investigations into other derivatives, such as 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one , highlight the prevalence of hydrogen bonding in the solid state. In the crystal structure of this compound, molecules are linked into chains via N–H···O hydrogen bonds, a common feature in pyrrole derivatives with a carbonyl group. This recurring motif underscores the role of the pyrrole N-H group as a reliable hydrogen bond donor.

The crystallographic details for this related compound are presented below:

| Parameter | Value |

| Compound | 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one |

| Formula | C₆H₆ClNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8789(2) |

| b (Å) | 7.4029(2) |

| c (Å) | 14.6418(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 637.22(3) |

| Z | 4 |

Data obtained from a study on hydrogen bonding in crystals of pyrrol-2-yl chloromethyl ketone derivatives.

These examples collectively illustrate that X-ray crystallography provides invaluable, high-resolution structural information for this family of compounds. The data obtained from these derivatives strongly suggest that this compound would also exhibit a planar pyrrole ring and engage in significant intermolecular hydrogen bonding in the solid state, likely influencing its physical and chemical properties. The chloro-substituent is expected to introduce slight distortions in the pyrrole ring due to its electronegativity.

Theoretical and Computational Studies of 5 Chloro 1h Pyrrole 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become an indispensable tool for understanding the electronic structure and reactivity of molecules like 5-chloro-1H-pyrrole-2-carbaldehyde. These methods provide insights into molecular properties that are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. DFT calculations, often employing hybrid functionals like B3LYP and PBE0 with dispersion corrections, have been instrumental in investigating various aspects of chloro-substituted pyrrole (B145914) derivatives. mdpi.com These methods are used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comresearchgate.net For instance, DFT calculations have been used to study the stability of different isomers of chloropyrroles, revealing that the relative stability is influenced by the position of the chlorine atom. acs.org In the context of this compound, DFT can elucidate the electron-withdrawing effect of the chlorine and aldehyde groups on the pyrrole ring, which in turn influences its reactivity. Discrepancies between DFT-optimized geometries and experimental data from X-ray crystallography can sometimes arise due to crystal packing forces or solvent effects that are not always accounted for in the calculations.

DFT calculations are also crucial for understanding intermolecular interactions. For example, in a study of 5-chloro-7-azaindole-3-carbaldehyde, a related molecule, DFT methods with dispersion corrections (B3LYP-D3, PBE0-D3, and ωB97X-D) were used to analyze dimer formation through hydrogen bonds. mdpi.com The calculations successfully predicted the most stable dimer configuration, which was consistent with experimental X-ray diffraction data. mdpi.com

Ab Initio Methods in Molecular Orbital Analysis

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theory for molecular orbital analysis. Methods such as Møller-Plesset perturbation theory (MP2) are used to accurately calculate molecular structures, energies, and vibrational frequencies. researchgate.netacs.org For pyrrole derivatives, ab initio calculations have been employed to study conformational preferences and the energies of different rotational isomers (rotamers). longdom.org For example, early ab initio calculations at the LCAO SCF/STO-3G level of theory for pyrrole-2-carbaldehyde showed that the planar syn-conformation is significantly more stable than the anti-conformation, indicating strong conjugative interactions between the pyrrole ring and the carbaldehyde group. longdom.org These methods, often used in conjunction with DFT, provide a robust framework for understanding the electronic structure and have been applied to study hydrogen bonding in dimers of related molecules like pyrrole-2-carboxylic acid. researchgate.net

Conformational Analysis and Tautomerism Studies

The conformational landscape of 2-acylpyrroles, including this compound, is a key area of computational study. For these molecules, two primary planar conformers, syn and anti, are considered, arising from the rotation around the single bond connecting the carbonyl group to the pyrrole ring. longdom.org Theoretical calculations consistently show that the syn-conformer, where the carbonyl group and the pyrrole nitrogen are on the same side, is energetically more favorable than the anti-conformer. longdom.org This preference is attributed to strong conjugative interactions between the pyrrole ring and the carbaldehyde group. longdom.org The energy barrier for rotation between these conformers can be significant, as demonstrated by early ab initio studies on pyrrole-2-carbaldehyde. longdom.org

Computational studies on related molecules, such as 5-chloro-7-azaindole-3-carbaldehyde, have also investigated the conformational preferences of dimers. mdpi.com DFT calculations revealed that the relative stability of different dimer conformations, which vary by the rotation of the aldehyde group, is influenced by the position of the chlorine substituent. mdpi.com While tautomerism is a possibility in pyrrole systems, the primary focus of conformational studies on 2-acylpyrroles has been on the rotational isomerism of the acyl group. longdom.org

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrrole derivatives. acs.orgresearchgate.net DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed picture of the reaction pathway. acs.org For instance, in the cycloaddition of nitrile oxides to N-allenylpyrrole-2-carbaldehydes, quantum-chemical calculations have been used to rationalize the observed regioselectivity. acs.org These studies can determine the activation barriers for different possible reaction pathways, explaining why one product is formed preferentially over others. acs.org

In the context of organocatalysis, computational models have been developed to understand the stereoselectivity of reactions involving pyrrole-2-carbaldehyde derivatives. rsc.orgrsc.org The "Houk-List model," for example, uses DFT to investigate the transition states of proline-catalyzed intermolecular aldol (B89426) reactions, highlighting the crucial role of non-covalent interactions in determining the stereochemical outcome. rsc.orgrsc.org Such computational insights are invaluable for designing new catalysts and predicting the outcomes of new reactions. rsc.org

Prediction of Spectroscopic Parameters and Vibrational Modes via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters and vibrational modes, which can then be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy. mdpi.comresearchgate.net The calculated harmonic frequencies are often scaled to improve agreement with experimental values. mdpi.com For example, in a study of chloro-substituted 7-azaindole-3-carbaldehydes, DFT calculations were used to assign the vibrational bands in the experimental IR and Raman spectra. mdpi.com The calculations showed that the vibrational spectra are sensitive to the conformation of the aldehyde group, allowing for the differentiation of conformers based on their spectroscopic signatures. mdpi.com

These computational predictions are not limited to vibrational spectra. The Gauge-Including Atomic Orbitals (GIAO) method, often used in conjunction with DFT, allows for the prediction of NMR chemical shifts. researchgate.net This can be a valuable tool for structure elucidation, especially when combined with experimental NMR data. researchgate.net

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)

The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of molecules like this compound. Computational methods are extensively used to investigate these non-covalent interactions.

Hydrogen Bonding: Pyrrole-2-carbaldehyde and its derivatives possess both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which favors the formation of hydrogen-bonded dimers. longdom.org DFT calculations have been used to study the geometry and strength of these N-H···O=C hydrogen bonds. researchgate.netlongdom.org For related molecules, these calculations have shown that the formation of cyclic dimers is a common and stabilizing feature. mdpi.comresearchgate.net The "Quantum Theory of Atoms in Molecules" (QTAIM) can be applied to analyze the electron density at the bond critical points of these hydrogen bonds to further characterize their strength. researchgate.net

Halogen Bonding: The presence of a chlorine atom in this compound introduces the possibility of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species. mdpi.com Computational studies on other chloro-substituted heterocyclic compounds have investigated C-Cl···O and C-Cl···Cl interactions. researchgate.netmdpi.com These interactions, along with hydrogen bonds, play a significant role in determining the crystal packing of molecules. mdpi.comdntb.gov.ua Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts, including halogen bonds, in the solid state. mdpi.com The interplay between hydrogen and halogen bonding can lead to complex and diverse supramolecular architectures. mdpi.comdntb.gov.ua

Global and Local Reactivity Descriptors from Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for understanding the reactivity of chemical compounds. Global and local reactivity descriptors are key concepts in this field, offering quantitative measures of a molecule's stability and the reactivity of its specific atomic sites. These descriptors are derived from the variations in a molecule's energy with respect to changes in its number of electrons.

Local reactivity descriptors, on the other hand, pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function, local softness, and local electrophilicity are crucial local descriptors that help in predicting the regioselectivity of chemical reactions.

While specific computational studies on this compound are not extensively documented in publicly available literature, the reactivity of this molecule can be inferred by examining theoretical studies on the parent compound, pyrrole-2-carbaldehyde, and related chlorinated pyrroles.

Global Reactivity Descriptors of Related Compounds

To understand the electronic properties of this compound, it is instructive to analyze the global reactivity descriptors of pyrrole-2-carbaldehyde and various chloropyrroles. The following table presents data from computational studies on these related molecules, which can be used to predict the trends for this compound. The presence of the electron-withdrawing chloro group at the 5-position and the formyl group at the 2-position is expected to significantly influence the electronic structure and reactivity of the pyrrole ring.

| Compound | Chemical Potential (μ) (au) | Chemical Hardness (η) (au) | Global Electrophilicity Index (ω) (au) | Reference |

|---|---|---|---|---|

| Pyrrole | -0.1154 | 0.1031 | 0.0646 | acs.org |

| 2-Chloropyrrole | -0.1180 | 0.1043 | 0.0667 | acs.org |

| 3-Chloropyrrole | -0.1234 | 0.1040 | 0.0732 | acs.org |

| Pyrrole-2-carbaldehyde | -0.231 | 0.180 | 0.148 | tandfonline.com |

The data indicates that the introduction of a chloro substituent generally leads to a decrease in the chemical potential and a slight increase in the electrophilicity index compared to unsubstituted pyrrole. acs.org The formyl group in pyrrole-2-carbaldehyde has a more pronounced effect, significantly lowering the chemical potential and increasing the electrophilicity, making it a stronger electrophile. tandfonline.com It can be anticipated that this compound would exhibit a chemical potential and electrophilicity index that reflect the combined electron-withdrawing effects of both the chloro and formyl groups.

Local Reactivity Descriptors and Site Selectivity

Local reactivity descriptors are essential for predicting which atoms in a molecule are most susceptible to attack. The Fukui function, for instance, indicates the change in electron density at a specific point in the molecule when an electron is added or removed.

For pyrrole-2-carbaldehyde, computational studies have identified the reactive sites for both nucleophilic and electrophilic attacks. tandfonline.com The carbonyl carbon of the aldehyde group is typically the most electrophilic site, making it susceptible to nucleophilic attack. The pyrrole ring itself contains nucleophilic centers, with the positions ortho and meta to the nitrogen atom being potential sites for electrophilic attack.

In this compound, the presence of the chlorine atom at the 5-position is expected to influence the local reactivity. The electron-withdrawing nature of chlorine would likely enhance the electrophilicity of the adjacent carbon atom in the pyrrole ring. However, the dominant electrophilic center is expected to remain the carbonyl carbon of the carbaldehyde group.

The following table summarizes the expected trends in local reactivity for this compound based on the analysis of related compounds.

| Reactive Site | Expected Reactivity | Attacking Species |

|---|---|---|

| Carbonyl Carbon (C of CHO) | Highly Electrophilic | Nucleophile |

| Pyrrole Ring Carbon (C5) | Enhanced Electrophilicity (due to Cl) | Nucleophile |

| Pyrrole Ring Carbons (C3, C4) | Nucleophilic | Electrophile |

| Pyrrole Nitrogen (N1) | Weakly Nucleophilic | Electrophile |

Applications of 5 Chloro 1h Pyrrole 2 Carbaldehyde in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Pyrrole-Containing Scaffolds

5-chloro-1H-pyrrole-2-carbaldehyde serves as a crucial building block in the creation of intricate molecular architectures that feature the pyrrole (B145914) ring. Its utility stems from the reactivity of its functional groups—the aldehyde and the chloro substituent—which allow for a variety of chemical transformations. This makes it an important intermediate for constructing larger, more complex pyrrole-containing systems.

Precursor for Macrocyclic Systems (e.g., Porphyrinoids, Calixpyrroles)

The synthesis of macrocyclic compounds like porphyrinoids and their analogues often relies on the condensation of pyrrole-based precursors. While direct use of this compound in the synthesis of well-known porphyrins is not extensively documented in the provided results, the general strategy for synthesizing A2B2-type porphyrins involves the condensation of a dipyrromethane with an aldehyde. sciforum.net This fundamental reaction highlights the potential for appropriately substituted pyrrole-2-carbaldehydes to act as precursors in the formation of porphyrin-like macrocycles. The synthesis of such complex structures is a multi-step process, often beginning with the creation of key precursors like substituted dipyrromethanes and aromatic aldehydes. sciforum.net The reactivity of the aldehyde group is central to the cyclization reactions that form the macrocyclic core. sciforum.netacs.org

Building Block for Oligopyrroles and Organic Polymers

The construction of oligopyrroles and organic polymers can be achieved through the strategic linking of pyrrole units. This compound is a valuable monomer for such purposes due to its potential for polymerization and its role in forming extended conjugated systems. Its derivatives have been explored for their utility in creating conductive polymers, where the electronic properties of the pyrrole ring are harnessed. The aldehyde functionality allows for condensation reactions, a common method for polymer chain growth.

Utility in the Construction of Diverse Heterocyclic Compounds

This compound is a versatile starting material for the synthesis of a wide array of heterocyclic compounds. The aldehyde group can readily undergo condensation reactions with various nucleophiles, such as amines, to form imines and other derivatives. Furthermore, the chloro group can be displaced through nucleophilic substitution reactions or participate in cross-coupling reactions, enabling the introduction of diverse substituents onto the pyrrole ring. This dual reactivity makes it a valuable tool for synthetic chemists aiming to build complex molecular frameworks containing the pyrrole motif. For instance, it can be a precursor for synthesizing other functionalized pyrroles, which in turn are used to create more elaborate heterocyclic systems. nih.gov

Applications in Supramolecular Chemistry Research (e.g., Anion Receptors)

The field of supramolecular chemistry often utilizes molecules capable of non-covalent interactions to form larger, organized assemblies. Pyrrole-based compounds, particularly those with hydrogen bond-donating N-H groups, have been extensively studied as anion receptors. While the direct application of this compound as an anion receptor is not explicitly detailed, the broader class of formylated dipyrromethanes and other pyrrole derivatives serve as effective receptors for anions like dihydrogenphosphate and pyrophosphate. rsc.org These receptors often rely on the hydrogen bonding capabilities of the pyrrole N-H and other strategically placed functional groups to bind anions. rsc.orgresearchgate.net The study of such interactions is crucial for the development of sensors and transport agents for biologically and environmentally important anions.

Research into Material Science Applications based on Molecular Structure

The unique molecular structure of this compound and its derivatives makes them promising candidates for applications in materials science. The inherent electronic properties of the pyrrole ring, combined with the ability to introduce various functional groups, allows for the tuning of their optical and electronic characteristics.

Organic Fluorescent Materials

Derivatives of this compound have been investigated for their potential use in organic fluorescent materials. mdpi.com The photophysical properties of these compounds can be tailored by modifying their chemical structure, leading to applications in areas such as organic light-emitting diodes (OLEDs). The development of novel fluorescent materials is a significant area of research, with applications ranging from display technologies to biological imaging.

Electrochromic Materials

The incorporation of pyrrole-based compounds into electrochromic materials is an area of active research, leveraging the favorable electronic and optical properties of the pyrrole ring. While direct applications of this compound in electrochromic devices are not yet extensively documented, the broader class of pyrrole-2-carbaldehyde derivatives is recognized for its potential in this field. These compounds can serve as foundational building blocks for creating larger conjugated systems, such as polymers and porphyrins, which can exhibit changes in color upon electrochemical stimulation. scispace.commdpi.com

The reactivity of the aldehyde group allows for condensation reactions, while the chloro-substituent can be used to tune the electronic properties of the resulting material. For instance, related derivatives like 5-thien-2-yl-1H-pyrrole-2-carbaldehyde have been identified as electrochromic materials for the development of electrochromic devices, suggesting that the pyrrole-carbaldehyde core is a promising scaffold for these applications. vulcanchem.com The synthesis of halogenated meso-tetraarylbacteriochlorins from pyrrole-2-carboxaldehyde precursors further highlights the pathway from this class of compounds to electrochromic systems. scispace.com

Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The functionalization of these ligands is crucial for tailoring the properties of MOFs for specific applications such as catalysis, gas storage, and sensing. Pyrrole-2-carbaldehyde and its derivatives have emerged as valuable building blocks for the post-synthetic modification (PSM) and direct synthesis of functional MOFs. acs.orgnih.gov

The aldehyde group is particularly useful as it can readily react with other functional groups, such as amines on existing MOF ligands, to form stable imine linkages. This process allows for the precise installation of the pyrrole moiety into the MOF structure. Research has demonstrated the successful functionalization of amine-containing MOFs, such as UiO-66-NH2 and Cu(BDC-NH2), with pyrrole-2-carbaldehyde. acs.orgrsc.org This modification serves to create new catalytic sites, enhance stability, and introduce specific functionalities. For example, grafting pyrrole-2-carboxaldehyde onto a Zr-MOF created a platform for chelating metal ions (Co, Ni, Zn), resulting in a highly effective heterogeneous catalyst for amine and imine synthesis. acs.org

While studies specifically detailing the use of this compound are nascent, the proven utility of the parent compound and other derivatives underscores its potential. The chloro-substituent offers a handle for further reactions or for modulating the electronic environment within the MOF pores. The general class of 5-aryl 1H-pyrrole-2-carboxylate esters, which share the core pyrrole scaffold, have also been identified as building blocks for MOFs. nih.gov

Table 1: Application of Pyrrole-2-carbaldehyde Scaffolds in MOF Synthesis

| MOF System | Pyrrole Derivative Used | Method of Incorporation | Resulting Application | Reference |

|---|---|---|---|---|

| UiO-66-NH₂ (Zr-based) | Pyrrole-2-carboxaldehyde | Post-synthetic modification (PSM) via imine condensation | Heterogeneous catalyst for imine and amine synthesis | acs.org |

| Cu(BDC-NH₂) | N,N′-bis(5-formylpyrrol-2-ylmethyl) homopiperazine | Schiff base reaction followed by complexation with Pd ions | Nanocatalyst for C–N cross-coupling reactions | rsc.org |

Development of Novel Reagents and Catalysts Utilizing the Functionalized Pyrrole Scaffold

The functionalized pyrrole scaffold of this compound makes it a valuable precursor for developing novel reagents and catalysts. Its utility is primarily as a versatile building block in organic synthesis, enabling the construction of more complex heterocyclic structures.

The compound's aldehyde and chloro groups provide two distinct reactive sites. The aldehyde facilitates condensation reactions with amines to form imines, while the chloro-substituent can participate in palladium-catalyzed cross-coupling reactions, allowing for the synthesis of a wide array of substituted pyrroles. This dual reactivity makes it a key intermediate in the generation of compound libraries for screening purposes, particularly in medicinal chemistry. nih.govrsc.org

Table 2: Catalytic Systems Derived from Pyrrole-2-carbaldehyde Scaffolds

| Catalytic System | Pyrrole Scaffold Role | Reaction Catalyzed | Key Findings | Reference |

|---|---|---|---|---|

| Metal-loaded Zr-MOF (UiO-66-NH₂-PC-M) | Ligand for metal ion chelation (Co, Ni, Zn) after PSM | Selective synthesis of imines and amines | MOF acts as a carrier for metal ions, enhancing catalytic activity. | acs.org |

| Palladium complex on Cu-MOF | Formation of a Schiff base ligand to support a Pd(II) complex | C–N cross-coupling reactions | The nanocatalyst showed high efficiency for a diverse range of substrates. | rsc.org |

| Lewis Acid Catalysis | Substrate for alkylation | Selective synthesis of 4-substituted-pyrrole-2-carbaldehyde compounds | Lewis acid catalysts are effective for the alkylation of pyrrole-2-carbaldehyde. | google.com |

Future Research Directions and Unaddressed Challenges for 5 Chloro 1h Pyrrole 2 Carbaldehyde

Exploration of Undiscovered Synthetic Pathways and Efficiency Enhancements

Current synthetic routes to 5-chloro-1H-pyrrole-2-carbaldehyde, such as the direct chlorination of 1H-pyrrole-2-carbaldehyde or the cyclization of acyclic precursors, provide a solid foundation. However, future research must pivot towards more efficient, sustainable, and versatile methodologies.

Future Synthetic Strategies:

Catalytic C-H Activation: A primary goal is the development of transition-metal-catalyzed C-H activation/halogenation strategies. mdpi.comrsc.org Rhodium(III)-catalyzed C-H activation, for instance, offers a promising route due to its high efficiency and functional group tolerance under mild conditions. mdpi.com Such methods could allow for the direct and selective chlorination of a pyrrole-2-carbaldehyde precursor, bypassing multi-step sequences and improving atom economy. Research into metalloporphyrin-based catalysts could also yield systems capable of direct C-H functionalization with unique selectivities. rsc.org

Biocatalytic and Enzymatic Synthesis: The use of enzymes in synthesis represents a significant frontier for green chemistry. Future work could explore oxidoreductases or engineered halogenases for the selective chlorination of the pyrrole (B145914) ring. rsc.org Biocatalytic approaches, such as using lipases or other enzymes, could offer unparalleled selectivity and avoid harsh reagents, as demonstrated in the synthesis of other functionalized pyrroles. mdpi.comomicsdi.org The enzymatic carboxylation of pyrrole to pyrrole-2-carbaldehyde has been shown to be feasible, suggesting that integrating a biocatalytic halogenation step could create a fully enzymatic pathway. mdpi.com

Photoredox and Gold-Catalyzed Reactions: Modern synthetic methods like photoredox catalysis could enable novel pathways for constructing the functionalized pyrrole core under ambient conditions. thieme-connect.com Similarly, gold-catalyzed cyclizations have proven effective for rapidly building functionalized pyrroles and could be adapted for this specific target. nih.gov

Enhancing the efficiency of existing routes is also critical. Some current methods for preparing halogenated pyrroles suffer from laborious chromatographic separations of isomers, a challenge that future synthetic designs must aim to resolve through improved regioselectivity. nih.gov

Investigation of Novel Reactivity Patterns and Unconventional Transformations

Beyond its established roles in condensation and cross-coupling reactions, the true synthetic potential of this compound lies in uncovering novel reactivity. The interplay between the aldehyde, the chloro-substituent, and the pyrrole ring's N-H and C-H bonds creates a platform for complex chemical transformations.

Prospective Areas of Investigation:

Cascade and Multicomponent Reactions: Future research should focus on designing cascade reactions where the aldehyde initiates a sequence of transformations. For example, it could participate in base-promoted [4+2] annulation reactions with unsaturated ketoesters to generate complex fused heterocyclic systems like dihydroindolizines. researchgate.net Its structure is well-suited for use in multicomponent reactions to rapidly build molecular complexity from simple precursors.

Unconventional Cyclizations: The compound could serve as a precursor for novel cyclization strategies. Its reaction with various nucleophiles could trigger intramolecular cyclizations to form diverse polycyclic N-fused compounds. researchgate.netchim.it Enantioselective Pictet-Spengler-type reactions, which have been demonstrated with related indole-2-carbaldehydes, could be explored to synthesize new classes of chiral quinoxaline (B1680401) scaffolds. acs.org

Radical-Mediated Transformations: Exploring its reactivity under radical conditions could unlock new functionalization patterns. Photoredox-catalyzed radical addition to the pyrrole ring or transformations involving the aldehyde group could lead to densely functionalized products not accessible through traditional ionic pathways. thieme-connect.com

Advanced Computational Modeling for Precise Structure-Reactivity Relationships

To guide the exploration of new reactions and synthetic pathways, advanced computational modeling is indispensable. Density Functional Theory (DFT) has already been used to probe the energetics, reactivity, and site selectivity of chloropyrroles, providing a framework for understanding their behavior. acs.org

Future Computational Endeavors:

Predictive Reactivity Models: A significant future direction is the use of DFT and machine learning to develop predictive models for the regioselectivity of this compound. Such models could accurately forecast the outcome of reactions at its multiple reactive sites (N-H, C3-H, C4-H, C=O, C-Cl) under various catalytic conditions.

Transition State Analysis: Computational studies can be employed to map the reaction coordinates and transition states of potential novel transformations. This would allow for the in silico screening of catalysts and reaction conditions for undiscovered cascade or annulation reactions, accelerating experimental discovery.

Elucidation of Electronic Effects: Advanced modeling can precisely delineate the electronic interplay between the electron-withdrawing aldehyde and chloro groups and the electron-rich pyrrole ring. Understanding how this balance influences the nucleophilicity and electrophilicity of each site is key to designing highly selective functionalization strategies.

Integration into Emerging Chemical Technologies and Functional Materials Development

The unique electronic and structural features of this compound make it an attractive building block for the next generation of functional materials. ontosight.ai

Potential Future Applications:

Conductive Polymers and Organic Electronics: Pyrrole is a cornerstone monomer for conductive polymers. frontiersin.org The aldehyde and chloro substituents on this molecule offer handles for creating highly functionalized and potentially cross-linked polypyrroles with tailored electronic properties. imp.kiev.uaimp.kiev.ua Future research could focus on its electropolymerization to create conductive polymeric ionic liquids or films for use in sensors and solid-phase microextraction. acs.org Derivatives are also promising candidates for incorporation into Organic Light Emitting Diodes (OLEDs).

Porous Materials (MOFs and CMPs): The aldehyde functionality makes this compound an ideal candidate for constructing porous crystalline materials like Metal-Organic Frameworks (MOFs) or amorphous Conjugated Microporous Polymers (CMPs). frontiersin.org These materials could be designed for applications in gas storage, separation, or heterogeneous catalysis, leveraging the inherent properties of the pyrrole unit.

Chemical Sensors: The reactive aldehyde group can be used to anchor the molecule to surfaces or to react with specific analytes. This opens up possibilities for developing chemosensors where binding events at the aldehyde are transduced into a measurable optical or electronic signal by the pyrrole core.

Overcoming Current Limitations in Selective Functionalization and Derivatization

A primary challenge hindering the broader application of this compound is the difficulty in achieving selective functionalization. The molecule possesses several reactive sites that can compete under many reaction conditions. scispace.com

Key Challenges and Future Solutions:

Regioselectivity: The presence of C-H bonds at the C3 and C4 positions, an acidic N-H proton, a reactive aldehyde, and a displaceable chloro group makes regioselective modification difficult. scispace.com For example, electrophilic substitution could occur at the C3 or C4 position, while nucleophiles could attack the aldehyde carbon or the C5 position (substitution of chlorine).

Orthogonal Protection Strategies: Future research must focus on developing robust and orthogonal protecting group strategies. This would allow chemists to selectively block certain reactive sites while transforming another, enabling a more controlled and stepwise derivatization of the molecule.

Site-Selective Catalysis: The development of catalysts capable of distinguishing between the different C-H or functional groups is a paramount goal. This includes enzyme-based systems that can achieve near-perfect site selectivity or transition-metal catalysts with ligands designed to direct reactivity to a specific position. rsc.orgsnnu.edu.cn For instance, rhodium(II) catalysts have shown promise in directing C-H alkylation to remote positions of indoles, a strategy that could be adapted for this pyrrole system. snnu.edu.cn Overcoming the challenge of laborious isomer separation, as noted in related halogenated pyrrole syntheses, will depend heavily on achieving such catalytic control. nih.gov

常见问题

Q. How do crystallographic data resolve ambiguities in the electronic structure of this compound?

- Structural Insights : X-ray studies of analogs (e.g., 5-chloro-1,3-dimethylpyrazole-4-carbaldehyde) show bond lengths consistent with delocalized π-electron density across the pyrrole ring and aldehyde group. Chlorine substitution introduces slight distortion due to electronegativity effects .

- Contradictions : Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data may arise from crystal packing forces or solvent effects in solution-phase studies .

Q. What mechanistic pathways govern the formation of this compound in multi-step syntheses?

- Case Study : In pyridinium iodide-based syntheses, the reaction proceeds via initial alkylation of pyrrole nitrogen, followed by iodide displacement and oxidation to the aldehyde. Kinetic studies suggest rate-limiting steps depend on substituent bulkiness .

- Side Reactions : Competing pathways (e.g., over-oxidation to carboxylic acids or dimerization) are mitigated by controlling reaction stoichiometry and using anhydrous conditions .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs of this compound?

- Bioactivity Optimization : Substitution at the 1-position (e.g., methyl, ethyl) enhances metabolic stability, while electron-withdrawing groups (e.g., Cl, F) at the 5-position improve binding affinity to target enzymes. For example, fluorinated analogs show increased antimicrobial activity due to enhanced membrane permeability .

- Analytical Challenges : Differentiating bioactivity contributions from steric vs. electronic effects requires comparative assays with isosteric analogs (e.g., replacing Cl with CF) .

Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

- Data Reconciliation : Discrepancies in H NMR chemical shifts (e.g., δ 9.4 vs. 9.7 ppm for the aldehyde proton) often stem from solvent polarity or concentration effects. Cross-validation using high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., C=O stretch at ~1680 cm) is recommended .

- Case Example : Conflicting melting points for structurally similar compounds (e.g., 78–79°C vs. 235–237°C) may indicate polymorphism or impurities, necessitating recrystallization in multiple solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。